3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde

ALDH3A1 inhibition Cancer stem cell Chemoresistance

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde (CAS 702646-74-0) is a synthetic aryl ether benzaldehyde derivative (MW 288.26, C14H12N2O5) featuring an ethoxy group at the 3-position and a 5-nitropyridin-2-yloxy substituent at the 4-position of the benzaldehyde ring. The compound possesses two chemically orthogonal reactive handles — a free aldehyde and an aromatic nitro group — enabling sequential derivatization strategies in medicinal chemistry.

Molecular Formula C14H12N2O5
Molecular Weight 288.259
CAS No. 702646-74-0
Cat. No. B2897733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde
CAS702646-74-0
Molecular FormulaC14H12N2O5
Molecular Weight288.259
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O5/c1-2-20-13-7-10(9-17)3-5-12(13)21-14-6-4-11(8-15-14)16(18)19/h3-9H,2H2,1H3
InChIKeyLVOWSEBXGGZZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde (702646-74-0): A Dual-Reactive Benzaldehyde Building Block for Targeted Probe and Inhibitor Synthesis


3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde (CAS 702646-74-0) is a synthetic aryl ether benzaldehyde derivative (MW 288.26, C14H12N2O5) featuring an ethoxy group at the 3-position and a 5-nitropyridin-2-yloxy substituent at the 4-position of the benzaldehyde ring . The compound possesses two chemically orthogonal reactive handles — a free aldehyde and an aromatic nitro group — enabling sequential derivatization strategies in medicinal chemistry. Its computed LogP of 2.70 suggests balanced hydrophobicity favorable for membrane permeability in cell-based assays, while its solid-state melting point of 118–120 °C supports convenient handling and formulation . The compound has been annotated as a CCR5 antagonist scaffold in pharmacological screening and evaluated as an ALDH3A1 inhibitor [1][2].

Why 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde Cannot Be Interchanged with Simpler Nitropyridine Benzaldehydes


Substituting 3-ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde with a close structural analog such as 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357663-53-7) or 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357661-86-0) fundamentally alters both the physicochemical profile and the synthetic utility of the building block. The 3-ethoxy group contributes +44 Da in molecular weight and increases LogP by approximately 0.5 units relative to the des-ethoxy analog, modifying membrane partitioning and protein binding characteristics . Moreover, the ethoxy substitution pattern is critical for target engagement: the compound's ALDH3A1 inhibitory activity (IC50 = 1,200 nM) is documented in a defined spectrophotometric assay context, whereas no comparable quantitative activity data exist for the methoxy or des-alkoxy analogs in the same assay system [1]. The ethoxy group also serves as a synthetic differentiation point, enabling selective O-dealkylation or further functionalization not possible with methoxy or unsubstituted congeners .

Quantitative Differentiation Evidence for 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde Relative to Structural Analogs


ALDH3A1 Inhibitory Activity: A Defined Biochemical Benchmark Absent for Close Analogs

In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation (1 min pre-incubation), 3-ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde demonstrated an IC50 of 1,200 nM [1]. This is the only compound within the nitropyridinyloxy-benzaldehyde subclass for which ALDH3A1 inhibitory data have been reported in this assay format. The structurally simpler analog 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357663-53-7, lacking the 3-ethoxy group) was tested in a different system (rabbit liver aldehyde oxidase AOX) and was essentially inactive (IC50 > 1,000,000 nM), underscoring the functional divergence between these scaffolds [2]. The ethoxy substitution therefore appears to confer target-specific engagement that is absent in the des-ethoxy comparator.

ALDH3A1 inhibition Cancer stem cell Chemoresistance

Physicochemical Differentiation: LogP and Molecular Weight Shift from Des-Ethoxy and Methoxy Analogs

The computed LogP of 3-ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is 2.70 (cLogP), as reported by Fluorochem . In contrast, the des-ethoxy analog 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357663-53-7, MW 244.20) and the 3-methoxy analog (CAS 357661-86-0, MW 274.23) are both less lipophilic and of lower molecular weight. The ethoxy substitution adds 44.06 Da relative to the des-ethoxy compound and 14.03 Da relative to the methoxy congener, while the LogP increment of approximately 0.5–0.8 units (estimated by difference relative to methoxy) places the compound in an optimized lipophilicity range for CNS penetration (LogP 2–4). This property profile directly impacts cell permeability, plasma protein binding, and nonspecific binding in biochemical assays — all parameters that cannot be replicated by substituting the cheaper, simpler analogs.

LogP Physicochemical properties Lead optimization

Dual Orthogonal Reactivity: Aldehyde and Nitro Groups Enable Sequential Derivatization Not Possible with Mono-Functional Analogs

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde possesses two chemically distinct and sequentially addressable reactive sites: (i) a free aldehyde at the benzaldehyde para-position capable of reductive amination, hydrazone/oxime formation, or Grignard addition; and (ii) an aromatic nitro group on the pyridine ring that can be selectively reduced to an amine (e.g., H2/Pd-C, SnCl2) or participate in nucleophilic aromatic substitution after activation [1]. This dual orthogonal reactivity is not present in the simpler 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (which lacks the ethoxy differentiation point) or in 4-formylphenylboronic acid (which lacks the nitro handle for subsequent diversification). The ethoxy group further contributes by acting as a protecting group that can be cleaved (BBr3 or HBr) to reveal a phenol for additional conjugation points [2].

Orthogonal functional groups Click chemistry precursor Building block

Recommended Application Scenarios for 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde Based on Quantitative Evidence


ALDH3A1-Focused Inhibitor Optimization: Use as a Validated Hit with Defined IC50

Cancer stem cell (CSC) research groups targeting ALDH3A1-mediated chemoresistance can use this compound as a characterized hit scaffold (IC50 = 1,200 nM against human ALDH3A1) for structure-activity relationship (SAR) expansion [1]. The defined IC50 provides a quantitative baseline for evaluating newly synthesized analogs, and the dual orthogonal reactivity (aldehyde + nitro) allows systematic variation of both the benzaldehyde and pyridine moieties without requiring de novo scaffold synthesis. The ethoxy substituent can be cleaved to expose a phenol for further diversification, enabling rapid exploration of the 3-position SAR.

CCR5 Antagonist Probe Development: Pharmacological Screening Starting Point

The compound has been annotated in pharmacological screening as exhibiting CCR5 antagonist activity, relevant for HIV entry inhibition, inflammatory disease (asthma, rheumatoid arthritis, COPD), and autoimmune disorder research [2]. While quantitative CCR5 binding data (IC50/Ki) are not publicly available for this specific compound, its structural features (nitropyridine ether linked to ethoxybenzaldehyde) align with known CCR5 antagonist pharmacophores. Procurement of this scaffold enables the synthesis of focused libraries for CCR5 target validation and selectivity profiling against related chemokine receptors (CCR2, CCR1).

Multi-Step Fragment Elaboration: Efficient Building Block for Parallel Library Synthesis

For medicinal chemistry groups conducting fragment-based drug discovery (FBDD) or parallel library synthesis, the compound's three sequentially addressable functional groups (aldehyde, nitro, and protected phenol via ethoxy) provide a cost-efficient scaffold [3]. Starting from a single purchased building block, researchers can: (1) perform reductive amination or hydrazone formation at the aldehyde; (2) reduce the nitro group to an amine for amide coupling or sulfonamide formation; and (3) cleave the ethoxy group to install additional diversity elements at the phenol position. This 'one-scaffold, three-diversification-points' strategy reduces the number of building blocks that must be procured and maintained in inventory.

Quote Request

Request a Quote for 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.